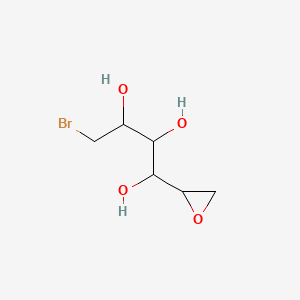
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H20N2O6P2. It is known for its unique structure, which includes a bisphosphonate group linked to a butylimino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of bisphosphonic acid derivatives with butylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphonic acid.
Substitution: The butylimino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in inhibiting certain biological processes, such as bone resorption.
Medicine: It is investigated for its potential use in treating bone-related diseases, such as osteoporosis, due to its ability to inhibit osteoclast activity.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite binding sites on bone surfaces. The compound inhibits osteoclast-mediated bone resorption by impairing the ability of osteoclasts to adhere to the bone surface and produce the protons necessary for bone resorption. This results in decreased bone resorption and increased bone density .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share the bisphosphonate group but differ in their side chains and specific applications .
Uniqueness
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its butylimino moiety, which imparts specific chemical and biological properties. This makes it particularly effective in certain applications, such as inhibiting bone resorption more efficiently compared to other bisphosphonates .
Propiedades
Número CAS |
94107-79-6 |
|---|---|
Fórmula molecular |
C6H26N4O6P2 |
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
triazanium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);3*1H3 |
Clave InChI |
HQJSFGFVCZCZET-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


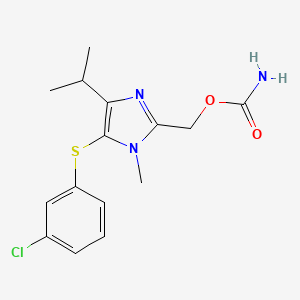



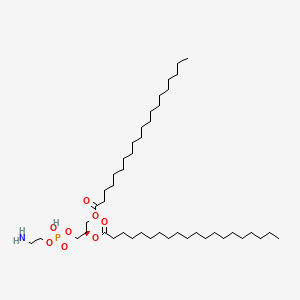
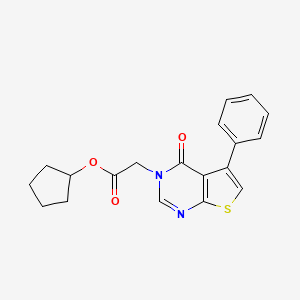
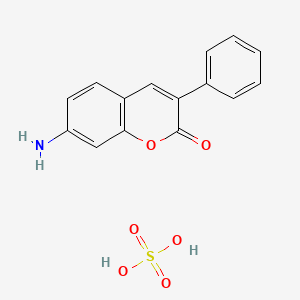
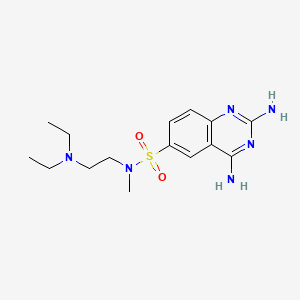
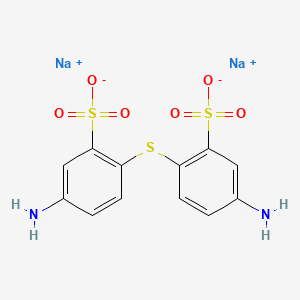


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

